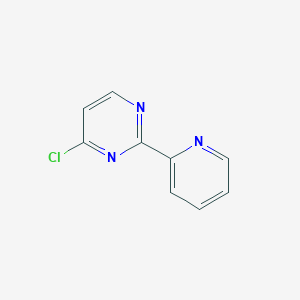

4-Chloro-2-(pyridin-2-yl)pyrimidine

Description

Significance of Pyrimidine-Containing Heterocycles in Contemporary Chemical and Biological Sciences

Pyrimidine (B1678525), a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine found in DNA and RNA. mdpi.comresearchgate.net Beyond their biological ubiquity, pyrimidine derivatives exhibit a broad spectrum of pharmacological activities. This has led to their widespread use in medicinal chemistry as scaffolds for developing drugs with anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. researchgate.netcore.ac.uknih.gov The synthetic versatility of the pyrimidine ring allows for extensive structural modifications, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules. researchgate.net This adaptability has solidified the pyrimidine motif as a critical component in the design and synthesis of novel therapeutic agents. nih.gov

Overview of 4-Chloro-2-(pyridin-2-yl)pyrimidine as a Privileged Chemical Scaffold

The concept of a "privileged scaffold" refers to a molecular framework that can serve as a ligand for multiple, diverse biological targets. nih.govacs.org The this compound structure embodies this concept. It combines the biologically significant pyrimidine ring with a pyridine (B92270) moiety, another important heterocycle found in many bioactive compounds. The presence of a chlorine atom at the 4-position of the pyrimidine ring is particularly noteworthy. This chlorine atom acts as a versatile synthetic handle, readily participating in nucleophilic substitution and cross-coupling reactions. This reactivity allows for the facile introduction of a wide array of functional groups, enabling the generation of large and diverse chemical libraries for drug discovery and other applications. chemicalbook.com The combination of the inherent biological relevance of the pyrimidine and pyridine rings with the synthetic utility of the chloro-substituent makes this compound a highly attractive starting material for the synthesis of complex molecules with potential therapeutic applications. nih.govufrj.br

Scope and Research Focus within the Academic Landscape

Academic and industrial research on this compound and its analogues is primarily focused on its application as a key intermediate in the synthesis of novel compounds with potential biological activity. A significant area of investigation is its use in the development of kinase inhibitors, a class of drugs that target protein kinases and are crucial in cancer therapy. The ability to modify the scaffold at the 4-position allows for the systematic exploration of structure-activity relationships (SAR), aiming to enhance potency and selectivity for specific kinase targets. Furthermore, its derivatives are being explored for their potential in treating a range of other conditions, reflecting the broad biological potential of the pyrimidine-pyridine core. The development of efficient and scalable synthetic routes to this compound and its derivatives is also an active area of research, as this is crucial for its practical application in drug development and materials science. chemicalbook.comacs.org

Properties

IUPAC Name |

4-chloro-2-pyridin-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-8-4-6-12-9(13-8)7-3-1-2-5-11-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGBHRKAKVWOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544531 | |

| Record name | 4-Chloro-2-(pyridin-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97603-38-8 | |

| Record name | 4-Chloro-2-(pyridin-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(pyridin-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 2 Pyridin 2 Yl Pyrimidine and Its Analogues

Direct Synthesis Approaches to 4-Chloro-2-(pyridin-2-yl)pyrimidine

Direct synthesis of this compound and its analogues can be achieved through various chemical reactions, including cross-coupling and acylation/cyclization-chlorination processes. These methods are crucial for the efficient production of these compounds, which serve as important intermediates in medicinal chemistry. acs.orgresearchgate.net

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone in the formation of carbon-carbon bonds and are widely employed in the synthesis of biaryl compounds. acs.org The Negishi cross-coupling, in particular, has proven to be a practical and scalable method for the synthesis of 2-Chloro-5-(pyridin-2-yl)pyrimidine, an analogue of the target compound. acs.orgresearchgate.netacs.org This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a palladium catalyst. nih.gov

A notable application of the Negishi cross-coupling is the synthesis of 2-Chloro-5-(pyridin-2-yl)pyrimidine, a key intermediate for a selective PDE-V inhibitor. acs.orgacs.org This one-step process utilizes a palladium catalyst, specifically Pd(PPh₃)₄, to couple an in situ prepared 2-pyridylzinc chloride with 5-iodo-2-chloropyrimidine. acs.orgresearchgate.net

The choice of the pyrimidine (B1678525) substrate is critical for the efficiency of the cross-coupling reaction. Both 5-bromo- and 5-iodo-2-chloropyrimidine have been investigated as substrates. acs.org The reaction with the iodo derivative, 5-iodo-2-chloropyrimidine, provided a significantly higher yield (80%) compared to the bromo derivative (55%). acs.orgacs.org Consequently, the Negishi coupling between 2-pyridylzinc bromide and 5-iodo-2-chloropyrimidine was selected for further development and scale-up. acs.org The synthesis of 2-chloro-5-iodopyrimidine (B183918) itself can be achieved from 5-iodopyrimidine-2-amine. chemicalbook.com

Table 1: Comparison of Halogenated Pyrimidine Substrates in Negishi Cross-Coupling

| Pyrimidine Substrate | Yield of 2-Chloro-5-(pyridin-2-yl)pyrimidine |

| 5-Iodo-2-chloropyrimidine | 80% |

| 5-Bromo-2-chloropyrimidine | 55% |

A significant advantage of this Negishi cross-coupling approach is its scalability. acs.orgresearchgate.net The process was successfully scaled up to a mini-plant scale, producing 16 kg of 2-chloro-5-(pyridin-2-yl)pyrimidine. acs.orgacs.org However, a drop in yield from 65-70% at the lab scale to 40-48% at the mini-plant scale was observed. acs.orgacs.org A convenient purification method was developed that eliminated the need for chromatography, which is often a bottleneck in large-scale synthesis. acs.orgresearchgate.netacs.org This purification involved a specific workup procedure that resulted in a product with a purity higher than 95%. acs.org The final product contained acceptable levels of palladium (10-20 ppm) and zinc (25-50 ppm) for use as an intermediate in the synthesis of an active pharmaceutical ingredient. acs.orgacs.org

Palladium-Catalyzed Negishi Cross-Coupling for 2-Chloro-5-(pyridin-2-yl)pyrimidine

Acylation/Cyclization-Chlorination Processes for 2-Trichloromethyl-4-chloropyrimidinesresearchgate.netthieme.de

An alternative synthetic route involves a sequential acylation/intramolecular cyclization reaction followed by chlorination to produce 2-trichloromethyl-4-chloropyrimidines. researchgate.netthieme.de This two-step, one-pot synthesis starts from 2-(trichloromethyl)-1,3-diazabutadienes. researchgate.net These precursors react with acyl chlorides in the presence of triethylamine, and the subsequent treatment with phosphorus oxychloride (POCl₃) yields the desired 4-chloro-2-(trichloromethyl)pyrimidine derivatives. researchgate.net This method provides a valuable source for a variety of substituted pyrimidines through subsequent nucleophilic substitution reactions. thieme.de

Utility as Versatile Synthetic Intermediates

The compound this compound is a valuable and versatile intermediate in organic synthesis. The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity makes it a key building block for creating more complex molecules with potential applications in medicinal chemistry and materials science.

For instance, 2,4-dichloro-6-methylpyrimidine (B20014) can undergo a double cross-coupling reaction with 2-(tributylstannyl)pyridine (B98309) to form a di(pyridin-2-yl)pyrimidine scaffold. acs.org This intermediate can then be further functionalized, demonstrating the utility of chloro-substituted pyrimidines in constructing elaborate molecular architectures. acs.org Similarly, other 4-chloro-2-(trichloromethyl)pyrimidines serve as precursors for a variety of substituted pyrimidines through nucleophilic substitution reactions. researchgate.netthieme.de The development of a scalable synthesis for a related analogue, 2-chloro-5-(pyridin-2-yl)pyrimidine, highlights the industrial importance of these intermediates for producing pharmaceutical agents. acs.org

General Synthetic Strategies for Pyrimidine Core Structures and Derivatives

The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids and a vast number of biologically active compounds. nih.govutah.edu Consequently, the development of efficient and diverse synthetic routes to pyrimidine derivatives is a cornerstone of medicinal and organic chemistry. General strategies often involve the construction of the six-membered ring from acyclic precursors or the modification of pre-existing pyrimidine rings.

Annulation Reactions

Annulation, or ring-forming, reactions are powerful methods for constructing the pyrimidine core. These reactions often involve the combination of smaller fragments to build the heterocyclic ring in a single or multi-step sequence.

A novel and efficient approach for synthesizing pyrimidine derivatives involves the copper-catalyzed [3+3] annulation of amidines with saturated ketones. acs.orgnih.govorganic-chemistry.org This method is particularly noteworthy as it proceeds through a direct β-C(sp³)–H functionalization of the saturated ketone. acs.orgnih.gov

The reaction is mediated by 4-hydroxy-TEMPO (4-HO-TEMPO) and utilizes a copper catalyst, such as Cu(OAc)₂, with a base like NaOAc. organic-chemistry.org The process is believed to occur via a cascade of reactions including oxidative dehydrogenation of the ketone to form an enone intermediate, followed by annulation with the amidine, and subsequent oxidative aromatization to yield the final pyrimidine product. acs.orgorganic-chemistry.org This strategy is advantageous due to its use of readily available starting materials and its ability to tolerate a wide range of functional groups on both the amidine and ketone components. organic-chemistry.orgrsc.org

Key Features of the Cu-Catalyzed [3+3] Annulation:

| Component | Role | Example |

|---|---|---|

| Catalyst | Facilitates the reaction | Cu(OAc)₂ or other Cu(II) salts organic-chemistry.org |

| Co-oxidant | Mediates oxidation steps | 4-HO-TEMPO/O₂ rsc.org |

| Reactant 1 | Provides N-C-N fragment | Amidines (aromatic, aliphatic, heterocyclic) organic-chemistry.org |

| Reactant 2 | Provides C-C-C fragment | Saturated Ketones acs.orgnih.gov |

| Solvent | Reaction medium | 1,2-dichlorobenzene (B45396) (DCB) organic-chemistry.org |

This method represents a significant advancement in pyrimidine synthesis, offering a practical and scalable route to structurally diverse pyrimidines. organic-chemistry.org

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition strategy for synthesizing heterocyclic compounds, including pyrimidines. wikipedia.org Unlike the conventional Diels-Alder reaction, the IEDDA reaction occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.orgunits.it This reversal of electronic demand opens up unique synthetic pathways.

In the context of pyrimidine synthesis, electron-deficient 1,3,5-triazines serve as the azadiene (electron-poor) component. organic-chemistry.orgresearchgate.net These are reacted with carbonyl compounds, which, although not typically electron-rich, can act as effective dienophiles under specific catalytic conditions. organic-chemistry.org The reaction proceeds through a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) and retro-Diels-Alder (rDA) reactions. organic-chemistry.orgresearchgate.net This approach has expanded the scope of IEDDA chemistry, demonstrating that even electron-deficient aldehydes and ketones can be productive reaction partners. organic-chemistry.org

Trifluoroacetic acid (TFA) has been identified as an effective catalyst for the IEDDA reaction between 1,3,5-triazines and carbonyl compounds. organic-chemistry.orgresearchgate.net The acid plays a crucial role in activating the reactants. It is proposed that TFA facilitates the enolization of the ketone and the protonation of the triazine. organic-chemistry.org Both experimental and computational studies have confirmed that an acid catalyst is essential for both the initial hetero-Diels-Alder cycloaddition and the subsequent retro-Diels-Alder steps that lead to the formation of the pyrimidine ring. organic-chemistry.orgresearchgate.net This catalytic approach provides a succinct and economical method for preparing highly functionalized pyrimidines from readily available starting materials. researchgate.net

Inverse Electron Demand Diels–Alder (IEDDA) Reactions

Mechanistic Insights: Stepwise Hetero-Diels–Alder and Retro-Diels–Alder Processes

The construction of heterocyclic ring systems, including the pyrimidine core, can be elegantly achieved through a sequence involving a hetero-Diels–Alder reaction followed by a retro-Diels–Alder reaction. This powerful strategy allows for the formation of complex aromatic structures from relatively simple acyclic precursors.

The hetero-Diels–Alder reaction is a variation of the classic Diels–Alder, a [4+2] cycloaddition, where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. wikipedia.org In the context of pyrimidine synthesis, an electron-deficient azadiene (the 4π component containing nitrogen atoms) reacts with a dienophile (the 2π component) to form a six-membered heterocyclic ring. researchgate.netstackexchange.com This initial cycloadduct is often a non-aromatic, bicyclic intermediate. nih.gov

Cyclocondensation Reactions

Cyclocondensation reactions represent a fundamental and widely utilized approach for assembling the pyrimidine ring. These methods typically involve the reaction of a three-carbon component with a compound providing the N-C-N fragment, such as an amidine.

Ultrasound-Driven Cyclocondensation of β-Keto Esters and Amidines

The classic synthesis of pyrimidine rings often involves the condensation of a β-keto ester with an amidine. To enhance the efficiency of this process, ultrasound irradiation has emerged as a powerful tool in synthetic chemistry. nih.gov Sonochemistry, through the phenomenon of acoustic cavitation, can dramatically reduce reaction times and improve yields compared to conventional heating methods. beilstein-archives.org

The application of ultrasound provides an alternative energy source that promotes the cyclocondensation, leading to the formation of pyrimidine derivatives under milder conditions. nih.govdntb.gov.ua For instance, the synthesis of pyrimidine-2-thione derivatives from chalcones (an α,β-unsaturated ketone) and thiourea, a reaction analogous to the condensation of β-dicarbonyls with amidines, shows significant rate enhancement and yield improvement with ultrasonic irradiation. researchgate.net This green chemistry approach often minimizes the need for harsh solvents and can lead to cleaner reaction profiles. beilstein-archives.org

Below is a table comparing conventional and ultrasound-assisted methods for the synthesis of pyrimidine-2-thione derivatives, illustrating the typical advantages of sonication.

| Entry | Method | Reaction Time | Yield (%) |

| 1 | Conventional | 5.5 - 6.5 hours | 54 - 65 |

| 2 | Ultrasound | 20 - 30 minutes | 73 - 82 |

| Data derived from the synthesis of various pyrimidine-2-thione derivatives. researchgate.net |

Regioselective Reactions of Carbonyl Compounds with Amidines

A significant challenge in pyrimidine synthesis from unsymmetrical carbonyl compounds is controlling the regioselectivity of the cyclization. Modern catalytic systems have been developed to address this issue, enabling the modular and regioselective synthesis of a wide array of pyrimidine derivatives.

An innovative and operationally simple method involves the reaction of saturated carbonyl compounds (ketones, aldehydes, or esters) with amidines in the presence of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and a recyclable iron(II)-complex. This iron-catalyzed approach provides access to various pyrimidine derivatives with broad functional group tolerance and high regioselectivity. nih.gov

The proposed mechanism for this transformation is intricate and proceeds through several key steps:

Enamine Formation: The carbonyl compound reacts with the amidine to form an enamine intermediate.

TEMPO-Mediated Oxidation: The iron(II)-complex and TEMPO work in concert to facilitate the oxidation of the enamine.

Cyclization and Aromatization: The oxidized intermediate undergoes cyclization and subsequent elimination to yield the aromatic pyrimidine ring. nih.gov

The iron(II)-catalyst, often prepared in situ from inexpensive precursors like iron(II) sulfate (B86663) (FeSO₄·7H₂O) and a ligand such as 1,10-phenanthroline, has demonstrated good recyclability. This feature, combined with the mild reaction conditions, makes the methodology attractive for sustainable chemical synthesis. nih.gov

Substitution Reactions for Pyrimidine Derivatives

Once the core pyrimidine ring is constructed, substitution reactions provide a powerful avenue for diversification and the introduction of various functional groups. For a substrate like this compound, the chlorine atom at the C4 position is the key reactive site for such transformations.

Synthesis of C4-Heteroatom Derivatized Pyrimidines

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr). Halogens, particularly chlorine at the C4 position, are excellent leaving groups in these reactions. The C4 position is generally more reactive towards nucleophilic attack than the C2 position due to the electronic influence of the ring nitrogen atoms. stackexchange.comthieme-connect.de

The reaction of a 4-chloropyrimidine (B154816) with a variety of nucleophiles allows for the straightforward synthesis of C4-heteroatom derivatized pyrimidines. This versatility is crucial for creating libraries of compounds for various applications. The general reaction involves the attack of a nucleophile at the C4 carbon, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to restore aromaticity. nih.govyoutube.com

A range of nucleophiles can be employed in this reaction, leading to diverse products as summarized in the table below.

| Nucleophile (Nu-H) | Reagent Example | Resulting C4-Substituent (-Nu) | Product Class |

| Amine | Dimethylamine | -N(CH₃)₂ | 4-Aminopyrimidine |

| Alcohol | Sodium phenoxide | -OPh | 4-Alkoxypyrimidine (Ether) |

| Thiol | Sodium thiophenoxide | -SPh | 4-Thioetherpyrimidine |

| Examples derived from substitution reactions on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. rsc.org |

This synthetic handle is exceptionally valuable, enabling the introduction of oxygen, nitrogen, and sulfur-based functional groups, thereby modifying the electronic and physical properties of the pyrimidine derivative. rsc.orgnih.gov

Nucleophilic Substitution of Halogenated Pyrimidines

The introduction of substituents onto the pyrimidine ring via nucleophilic aromatic substitution (SNAr) of halogenated precursors is a cornerstone of pyrimidine chemistry. The regioselectivity of this reaction, particularly with di-substituted pyrimidines, is a critical factor in the synthetic design.

Selective Substitution at C-2 Position of 2,4-Dichloropyrimidine (B19661)

The reaction of 2,4-dichloropyrimidine with nucleophiles typically favors substitution at the C-4 position. However, achieving selective substitution at the C-2 position is a significant synthetic challenge that has been addressed through several strategies. The inherent reactivity differences between the C-2 and C-4 positions are influenced by electronic and steric factors.

Research has demonstrated that while C-4 substitution is the general rule, C-2 selectivity can be achieved under specific conditions. For instance, the presence of an electron-donating group at the C-6 position of the pyrimidine ring can steer nucleophilic attack towards the C-2 position. Furthermore, the choice of nucleophile is crucial; tertiary amine nucleophiles have been reported to exhibit excellent C-2 selectivity. In some cases, specific solvent choices can also promote C-2 substitution, circumventing the need for Lewis acid catalysts that are sometimes used to alter regioselectivity.

| Condition Favoring C-2 Substitution | Nucleophile/Substituent | Outcome |

| Electronic Effect | Electron-donating group at C-6 | Enhanced C-2 reactivity |

| Nucleophile Choice | Tertiary amines | Excellent C-2 selectivity |

| Solvent Effects | Specific non-nucleophilic solvents | Preferential C-2 amination |

Formation of 4-Chloro-2-(arylchalcogenyl)pyrimidine Compounds

A novel class of pyrimidine derivatives, 4-chloro-2-(arylchalcogenyl)pyrimidines, has been synthesized through the selective substitution of chlorine at the C-2 position of 2,4-dichloropyrimidine. This has been successfully achieved using a variety of chalcogen-bearing aryl anions (ArE⁻, where E = S, Se, Te). The reaction proceeds by exploiting the electrophilic nature of the C-2 carbon in 2,4-dichloropyrimidine, leading to exclusive substitution at this position.

The synthesized compounds have been thoroughly characterized using various spectroscopic methods, including NMR (¹H, ¹³C, ⁷⁷Se), FT-IR, and mass spectrometry. X-ray crystallography has been used to confirm the structure of analogues such as 4-chloro-2-(phenylselanyl)pyrimidine.

| Aryl Chalcogenide Anion (ArE⁻) | Resulting Compound |

| Phenylselenide (PhSe⁻) | 4-Chloro-2-(phenylselanyl)pyrimidine |

| p-Tolylselenide (p-TolylSe⁻) | 4-Chloro-2-(p-tolylselanyl)pyrimidine |

| 1-Naphthylselenide (1-NaphthylSe⁻) | 4-Chloro-2-(1-naphthylselanyl)pyrimidine |

Pyrimidine Derivative Synthesis with Diverse Reaction Conditions

The synthesis of pyrimidine derivatives is not limited to substitution reactions on pre-formed rings. A multitude of strategies involving cyclization reactions under diverse conditions allows for the construction of the core pyrimidine structure from various acyclic precursors. These methods offer flexibility in introducing a wide range of substituents.

Reactions of Methyl 4-chloropicolinohydrazonamide

While specific literature on the reaction of methyl 4-chloropicolinohydrazonamide for pyrimidine synthesis is not abundant, the reactivity of related structures such as amidrazones is well-documented. Amidrazones are versatile intermediates in the synthesis of nitrogen-containing heterocycles. They can react with various electrophiles, such as 1,3-dicarbonyl compounds or their equivalents, to undergo cyclocondensation reactions, yielding substituted pyrimidines. The picolinoyl moiety would introduce a pyridine (B92270) ring at the C-2 position of the resulting pyrimidine.

Catalytic Formation of Methyl 4-chloropicolinimidate

Methyl picolinimidates are valuable precursors for pyrimidine synthesis. They can be prepared from the corresponding picolinonitriles via the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of a strong acid catalyst like hydrogen chloride. The resulting imidate can then be reacted with a suitable three-carbon component, such as an enamine or an α,β-unsaturated ketone, to construct the pyrimidine ring. The catalytic nature of the imidate formation allows for efficient conversion under controlled conditions.

Preparation of 2-chloro-5-(piperidin-4-yl)pyrimidine derivatives via Bromination, Coupling, Elimination, and Catalytic Hydrogenation

A multi-step synthetic sequence can be employed to prepare complex pyrimidine derivatives like 2-chloro-5-(piperidin-4-yl)pyrimidine. This pathway highlights the use of several key organic transformations:

Bromination: An activated pyrimidine, such as a pyrimidinone, can be selectively brominated at the C-5 position using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). nih.govfiu.eduresearchgate.net This introduces a handle for subsequent cross-coupling reactions.

Coupling: The 5-bromopyrimidine (B23866) can then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable organoboron or organotin derivative of a protected piperidine (B6355638). rsc.orgnih.gov This step forms the crucial C-C bond between the pyrimidine and piperidine rings.

Elimination/Aromatization: If the starting pyrimidine was a pyrimidinone, a chlorination step using a reagent like phosphorus oxychloride (POCl₃) is required to install the chloro group at the C-2 position and ensure the aromaticity of the pyrimidine ring. nih.gov

Catalytic Hydrogenation: If a protecting group on the piperidine nitrogen is present (e.g., a benzyl (B1604629) group), it can be removed in a final step via catalytic hydrogenation. youtube.com This reaction typically uses a palladium catalyst (e.g., Pd/C) and a source of hydrogen. youtube.comgoogle.comyoutube.comyoutube.com This step must be performed selectively to avoid the reduction of the chloropyrimidine moiety. google.comnih.gov

This sequence provides a versatile route to highly functionalized pyrimidine derivatives that are not easily accessible through other methods.

Chemical Reactivity and Derivatization Strategies of 4 Chloro 2 Pyridin 2 Yl Pyrimidine Scaffolds

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring

The electron-deficient character of the pyrimidine ring, caused by the two nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). acs.orgbhu.ac.in This reactivity is a cornerstone for the functionalization of chloropyrimidine derivatives. The attack of a nucleophile disrupts the ring's aromaticity, forming a high-energy intermediate known as a Meisenheimer complex, which is stabilized by resonance. stackexchange.comyoutube.com The subsequent loss of the leaving group (the chloride ion) restores aromaticity and yields the substituted product. youtube.com

The chloro group at the C4 position of the pyrimidine ring is highly susceptible to nucleophilic displacement. The reactivity of halogen substituents on the pyrimidine ring generally follows the order C4(6) > C2 >> C5. acs.org This enhanced reactivity at the C4 (and equivalent C6) position is attributed to several electronic factors.

When a nucleophile attacks the C4 position, the resulting anionic Meisenheimer intermediate is effectively stabilized through resonance. One of the key resonance structures places the negative charge on the nitrogen atom at the 1-position (para to the site of attack), which is a more favorable location for a negative charge than on a carbon atom due to nitrogen's higher electronegativity. stackexchange.comstackexchange.com This results in a more stable intermediate and a lower activation energy for the substitution reaction compared to an attack at other positions. stackexchange.com This stabilization is more significant than for an attack at the C2 position, which forms an ortho-quinoid intermediate. acs.org

Furthermore, frontier molecular orbital theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to the C2 position. stackexchange.com This indicates that the C4 position is the more electrophilic site and, therefore, more prone to nucleophilic attack. stackexchange.comstackexchange.com This general principle, where a para-position relative to a ring nitrogen is more reactive than an ortho-position, is also observed in other nitrogen-containing heterocycles like pyridines. stackexchange.com

The inherent reactivity of the C4 position makes it a "hot spot" for substitution reactions, allowing for the facile introduction of various nucleophiles, including amines, alcohols, and thiols, to generate diverse libraries of pyrimidine derivatives. nih.govumich.edu

In nucleophilic aromatic substitution reactions where the rate-determining step is the addition of the nucleophile, the nature of the halogen leaving group plays a crucial role. nih.gov For activated aryl halides, the typical order of leaving group ability is F > Cl ≈ Br > I. nih.gov This phenomenon, often termed the "element effect," is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

However, the reactivity order can vary depending on the specific substrate and reaction conditions. In some systems, such as the reaction of 2-substituted N-methylpyridinium ions with piperidine (B6355638), a different leaving group order is observed (2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I), indicating a change in the rate-determining step. nih.gov

For pyrimidines, the high reactivity of chloro-substituents at the C2 and C4 positions makes them excellent and readily available substrates for SNAr and palladium-catalyzed cross-coupling reactions. acs.org While detailed comparative studies on the full range of halogens specifically on the 4-chloro-2-(pyridin-2-yl)pyrimidine scaffold are not extensively documented in the provided context, the general principles of SNAr suggest that a fluoro-substituted analogue would likely be more reactive than the chloro-substituted one, assuming the reaction proceeds via a standard addition-elimination mechanism. The electronic and geometric structure of the molecule can be influenced by the localization and electronegativity of the halogen substituent. nih.gov

Functional Group Interconversions and Modifications

The derivatization of the 2-(pyridin-2-yl)pyrimidine (B3183638) core is essential for modulating its physicochemical properties and biological activity. Strategies often involve building upon readily available, highly functionalized intermediates or direct modification of the core structure.

2,4,5-Trichloropyrimidine is a versatile starting material for creating polysubstituted pyrimidine derivatives. google.comsigmaaldrich.comthermofisher.comnih.gov Its three chloro-substituents exhibit differential reactivity, allowing for sequential and regioselective substitutions. The general reactivity order for nucleophilic substitution on the pyrimidine ring is C4 > C2 > C5. acs.org This allows for a controlled, stepwise introduction of different functional groups.

A synthetic strategy to access scaffolds like 4-substituted-2-(pyridin-2-yl)pyrimidine could hypothetically involve the following steps, leveraging the differential reactivity of a trichloropyrimidine intermediate:

Initial Selective Reaction: A nucleophile could first be directed to the most reactive C4 position of 2,4,5-trichloropyrimidine.

Palladium-Catalyzed Cross-Coupling: The C2 position could then undergo a Suzuki or Stille coupling reaction with a 2-pyridylboronic acid or a stannylpyridine, respectively, to introduce the pyridin-2-yl moiety. A strong preference for reaction at the C4 position has been noted in Suzuki couplings of 2,4-dichloropyrimidines. acs.org

Further Modification: The remaining chloro-substituent at the C5 position, which is the least reactive towards SNAr, could be addressed in a final step, if desired. acs.org

This stepwise approach allows for the construction of a highly decorated pyrimidine ring with specific substituents at each position, starting from a common intermediate like 2,4,5-trichloropyrimidine. researchgate.net

The biological activity of compounds containing the 2-(pyridin-2-yl)pyrimidine scaffold is highly dependent on the nature and position of various substituents on both the pyrimidine and pyridine (B92270) rings. nih.govjocpr.comajrconline.org Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these molecules as therapeutic agents. nih.gov

For instance, in a series of novel 2-(pyridin-2-yl)pyrimidine derivatives designed as anti-fibrotic agents, specific structural modifications led to a significant enhancement in activity. nih.govresearchgate.net The introduction of different substituents at various positions on the core structure allowed for the tuning of their biological profile. nih.govresearchgate.net Similarly, pyridine and pyrimidine derivatives have been explored as potential antitumor candidates, where modifications are aimed at optimizing interactions with biological targets like EGFR and VEGFR-2. nih.gov

| Scaffold | Modification | Target/Activity | Observation | Reference |

|---|---|---|---|---|

| 2-(Pyridin-2-yl)pyrimidine | Addition of p-tolylcarbamoyl and ethyl nicotinate (B505614) groups | Anti-fibrotic (HSC-T6 cells) | Resulted in compounds 12m and 12q with high activity (IC50 ≈ 45 µM), effectively inhibiting collagen expression. | nih.govresearchgate.net |

| Pyridine Derivatives | Presence of -OH, -OMe, -C=O, NH2 groups | Antiproliferative | These groups generally enhance antiproliferative activity. | nih.govmdpi.com |

| Pyridine Derivatives | Presence of halogen atoms or bulky groups | Antiproliferative | These groups tend to decrease antiproliferative activity. | nih.gov |

| Pyridine-linked CA-4 Analogues | 2,4-dimethoxy substitutions on phenyl rings | Antiproliferative | Significant enhancement of activity, yielding low nanomolar IC50 values. | acs.org |

In the development of anti-fibrotic agents based on the 2-(pyridin-2-yl)pyrimidine structure, it was observed that the position of substituents on the pyridine ring had a direct impact on potency. nih.gov For example, compounds with a substituent at the 4-position of the pyridine ring demonstrated better activity compared to those with a substituent at the 3-position. nih.gov This highlights the importance of the spatial arrangement of functional groups for optimal interaction with the biological target.

Furthermore, SAR studies on various pyridine derivatives have shown that the presence of specific functional groups like methoxy (B1213986) (-OMe) and hydroxyl (-OH) can enhance antiproliferative activity, while halogens or bulky groups may be detrimental. nih.govacs.org The ability of the pyridine structure to improve pharmacokinetic properties, such as solubility and bioavailability, makes it a valuable component in drug design. ajrconline.org

| Scaffold | Pyridine Ring Modification | Resulting Compound Example | Biological Activity/Finding | Reference |

|---|---|---|---|---|

| 2-(Pyridin-2-yl)pyrimidine derivative | Substituent at 4-position vs. 3-position on a linked ring | Compound 12l (4-substituent) vs. 12n (3-substituent) | Compounds with the 4-substituent showed better anti-fibrotic activity. | nih.gov |

| Pyridine-based Cholinesterase Inhibitors | 2-aminopyridine moiety | Compound 25 | Pyridine derivatives were generally more potent on butyrylcholinesterase (BChE) than corresponding pyrimidine compounds. | nih.gov |

| Pyridine-linked Combretastatin-A4 Analogue | Replacement of cis-double bond with a pyridine ring | - | Created novel analogues with potent anticancer activities by altering the distance and structure between the two phenyl rings. | acs.org |

Structural Modifications for Enhanced Biological Potency

Effect of Linker Length Between Pyridine and Pyrimidine Moieties

In the design of molecules targeting specific biological pathways, the spatial arrangement of pharmacophores is critical. The length of the linker connecting the pyridine and pyrimidine moieties can significantly influence the biological activity of the resulting compounds. This has been demonstrated in the development of dual-binding site inhibitors for cholinesterases (ChEs), enzymes implicated in neurodegenerative diseases.

A series of pyrimidine and pyridine diamines, featuring two aromatic moieties separated by a flexible diaminoalkyl linker, were synthesized to explore this effect. nih.gov Researchers varied the length of the aliphatic chain, using linkers with five or six methylene (B1212753) units, to understand its impact on inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govuniroma1.it

Generally, for pyridine diamine derivatives, compounds with a six-methylene chain showed higher inhibitory potency compared to those with a five-methylene chain. nih.govuniroma1.it For instance, among pyridine derivatives targeting EeAChE (AChE from Electrophorus electricus), the compound with an unsubstituted phenyl ring and a six-methylene linker exhibited a 73% inhibition at a 9 μM concentration. nih.gov In contrast, pyridine diamines with a shorter, five-methylene linker demonstrated lower inhibitory activity against both AChE and BChE. nih.gov

This suggests that the longer six-carbon chain provides the optimal length and flexibility for the molecule to effectively span and interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.gov

Table 1: Effect of Linker Length on Cholinesterase Inhibition by Pyridine-Pyrimidine Analogues

| Linker Length (Methylene Units) | Terminal Aromatic Group | Target Enzyme | Observed Activity |

| 5 | Phenyl | EeAChE & eqBChE | Lower inhibitory potency. nih.gov |

| 6 | Phenyl | EeAChE | Higher inhibitory potency (73% inhibition at 9 μM). nih.gov |

| 6 | 3-methoxy-4-hydroxyphenyl | eqBChE | High inhibitory potency (91% inhibition at 9 μM). uniroma1.it |

Formation of Fused Heterocyclic Systems Containing Pyrimidine and Pyridine

The this compound scaffold is a valuable starting material for the synthesis of more complex, fused heterocyclic systems. By constructing additional rings onto the pyrimidine core, chemists can generate novel molecular architectures with diverse pharmacological profiles. Among the most significant are the pyrido[2,3-d]pyrimidines and furo[2,3-d]pyrimidines, which are recognized as privileged scaffolds in drug discovery. researchgate.netnih.gov

Pyrido[2,3-d]pyrimidines and Furo[2,3-d]pyrimidines as Bioactive Scaffolds

The fusion of a pyridine or furan (B31954) ring to the pyrimidine core of this compound analogues leads to the formation of bicyclic systems that are central to many biologically active compounds.

Pyrido[2,3-d]pyrimidines

This class of compounds, characterized by the fusion of a pyridine and a pyrimidine ring, has demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and anticonvulsant properties. nih.govrsc.orgnih.gov Their synthesis can be achieved through various routes. One common method involves the intramolecular heterocyclization of an acylated or thio-acylated o-aminonicotinonitrile precursor. nih.govrsc.org Another approach involves building the pyridine ring onto a pre-existing pyrimidine. For example, 7,8-dihydropyrido[2,3-d]pyrimidine derivatives can be prepared starting from 4,6-dichloro-2-(methylsulfanyl)pyrimidine. semanticscholar.org Similarly, palladium-catalyzed coupling reactions on substituted pyrimidines, such as 5-bromo-2,4-dichloropyrimidine, can be used to construct the fused ring system. nih.gov

The resulting pyrido[2,3-d]pyrimidine (B1209978) scaffold is a key component in numerous kinase inhibitors. nih.gov Specific derivatives have shown potent inhibition of:

PIM-1 Kinase : Certain compounds exhibited significant cytotoxicity against MCF-7 breast cancer cells (IC₅₀ value of 0.57 μM) and potent PIM-1 kinase inhibition (IC₅₀ value of 11.4 nM). nih.govrsc.org

EGFR : Novel pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized as inhibitors of the epidermal growth factor receptor (EGFR), particularly the L858R/T790M mutant found in non-small cell lung cancer. nih.gov

Other Kinases : This scaffold has been used to develop inhibitors for a range of other cancer-related targets, including tyrosine kinases, PI3K, and cyclin-dependent kinases (CDKs). rsc.orgnih.gov

Furo[2,3-d]pyrimidines

The furo[2,3-d]pyrimidine (B11772683) core, where a furan ring is fused to the pyrimidine, is another scaffold with significant therapeutic potential, particularly in oncology. nih.govresearchgate.net A key synthetic strategy involves the condensation of a 2,4-diamino-6-hydroxypyrimidine (B22253) with an α-chloroketone, which cyclizes to form the furan ring fused to the pyrimidine. nih.gov This method has been used to produce 5-substituted furo[2,3-d]pyrimidines. nih.govacs.org Other synthetic routes can produce derivatives such as furo[2,3-d]pyrimidine-based chalcones. nih.gov

Furo[2,3-d]pyrimidine derivatives have been investigated as potent inhibitors of critical cell signaling pathways:

Anti-Breast Cancer Agents : Halogen-bearing furo[2,3-d]pyrimidine-based chalcones have demonstrated potent anti-proliferative activity against various cancer cell lines, with mean GI₅₀ values as low as 1.23 μM, and pronounced cytotoxicity against resistant MCF-7 breast cancer cells. nih.gov

Akt1 Kinase Inhibitors : A series of furo[2,3-d]pyrimidines were designed and evaluated for their inhibitory activity against Akt1 kinase, a key regulator of cell proliferation and survival. One derivative showed an IC₅₀ value of 24 μM against the enzyme.

PI3K/AKT Dual Inhibitors : By combining the furopyrimidine scaffold with a 1,3,4-thiadiazole (B1197879) pharmacophore, researchers have developed potent dual inhibitors of PI3Kα/β and AKT enzymes, with IC₅₀ values in the nanomolar range. rsc.org

Antifolates : Furo[2,3-d]pyrimidine analogues have also been developed as classical antifolates, designed to inhibit dihydrofolate reductase (DHFR). nih.gov

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Pyridin 2 Yl Pyrimidine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, reactivity, and electronic properties of heterocyclic compounds. These theoretical methods provide insights that are complementary to experimental data, often explaining observed behaviors and predicting new properties. For molecules like 4-Chloro-2-(pyridin-2-yl)pyrimidine, computational approaches, particularly Density Functional Theory (DFT), are widely used to explore their chemical nature at the atomic level. ijcce.ac.irjchemrev.com

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. echemcom.com It has proven to be a reliable approach for studying pyrimidine (B1678525) derivatives due to its balance of computational cost and accuracy. samipubco.comiiste.org DFT studies allow for the detailed examination of molecular geometries, electronic distributions, and reaction energetics. ijcce.ac.ir

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The basis set is a set of mathematical functions used to build the molecular orbitals.

For pyrimidine and pyridine (B92270) derivatives, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is one of the most commonly employed functionals, known for its effectiveness in simulating organic molecules. ijcce.ac.irechemcom.comsamipubco.com The Hartree-Fock (HF) method is also utilized, sometimes as a point of comparison or for specific types of calculations. researchgate.netjchemrev.com

The choice of basis set determines the flexibility and accuracy of the orbital description. Pople-style basis sets are frequently used, with varying levels of complexity:

6-31G(d,p): A double-zeta basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). ijcce.ac.ir

6-31+G(d,p) / 6-311+G(d,p): These add diffuse functions (+) to better describe anions and weak, long-range interactions. nih.gov

6-311++G / 6-311++G(d,p):** A triple-zeta basis set that offers more flexibility for the valence electrons and includes both diffuse and polarization functions for higher accuracy. nih.govresearchgate.netijcrt.org

The combination of the B3LYP functional with a basis set like 6-311+G** or 6-311++G(d,p) is a standard and robust level of theory for obtaining reliable geometric and electronic properties for this class of compounds. researchgate.netnih.govrsc.org

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy structure. rsc.org This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles. ijcrt.org

These calculated parameters can be compared with experimental data, such as those obtained from X-ray crystallography, to validate the computational method. nih.govresearchgate.net For this compound, DFT calculations would predict the spatial arrangement of the pyridine and pyrimidine rings and the orientation of the chloro substituent. Studies on similar heterocyclic systems have shown that theoretical values obtained using methods like B3LYP/6-311++G(d,p) are generally in good agreement with experimental findings. researchgate.net

Below is a representative table of what optimized geometrical parameters for this compound might look like, based on typical values for related structures.

| Parameter | Predicted Value (B3LYP/6-311+G**) |

|---|---|

| C-Cl Bond Length | ~1.75 Å |

| C-N (pyrimidine ring) Bond Length | ~1.33 - 1.34 Å |

| C-C (inter-ring) Bond Length | ~1.48 Å |

| N-C-N (pyrimidine ring) Angle | ~126° |

| Cl-C-N (pyrimidine ring) Angle | ~115° |

| Pyridine-Pyrimidine Dihedral Angle | ~15° - 25° |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic behavior and chemical reactivity of a molecule. nih.govirjweb.com

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. irjweb.com

The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov These calculations help explain the charge transfer interactions that can occur within the molecule. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine | -6.26 | -0.88 | 5.38 | irjweb.com |

| 2,4-dichloro-5-nitropyrimidine | -8.11 | -3.54 | 4.57 | nih.gov |

| 4-methyl-2-(methylthio)pyrimidine | -6.93 | -1.12 | 5.81 | nih.gov |

| 4-Phenylpyrimidine | -6.97 | -1.98 | 4.99 | researchgate.net |

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. ijcrt.org An MEP map plots the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, MEP analysis would likely show:

Negative potential (red/yellow): Around the nitrogen atoms of both the pyridine and pyrimidine rings, indicating their nucleophilic character and suitability for hydrogen bonding or coordination to metal ions.

Positive potential (blue): Around the hydrogen atoms and potentially near the electron-withdrawing chlorine atom, indicating sites susceptible to nucleophilic attack. ijcrt.org

This analysis is critical for predicting how the molecule will interact with biological receptors or other reactants. jchemrev.com

When a molecule can exist in multiple conformations (different spatial arrangements due to rotation around single bonds), DFT calculations can determine their relative energies . By optimizing each conformer, researchers can identify the most stable (lowest energy) structure. rsc.org

Gibbs free energy (G) calculations are used to predict the spontaneity and thermodynamics of chemical reactions. researchgate.net The change in Gibbs free energy (ΔG) for a reaction can be calculated from the energies of the reactants and products. youtube.com A negative ΔG indicates a spontaneous (exergonic) reaction. researchgate.net These calculations are vital for studying reaction mechanisms and predicting the binding free energies of a ligand to a protein active site. nih.govnih.gov For instance, the relative binding free energies for a series of pyrimidine derivatives as enzyme inhibitors can be computed to understand structure-activity relationships. nih.gov

| Thermodynamic Parameter | Description | Significance |

|---|---|---|

| ΔH (Change in Enthalpy) | Heat absorbed or released during a reaction. | A negative value indicates an exothermic reaction. researchgate.net |

| ΔS (Change in Entropy) | Change in the degree of disorder of the system. | A positive value indicates an increase in disorder. researchgate.net |

| ΔG (Change in Gibbs Free Energy) | Maximum reversible work that may be performed by a system. Calculated as ΔH - TΔS. | A negative value indicates a spontaneous process. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties.nih.govyoutube.comaps.orgnih.govmdpi.comyoutube.com

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. youtube.comnih.gov It extends the principles of Density Functional Theory (DFT), which describes the electronic structure of the ground state, to time-dependent phenomena such as electronic absorption and emission. aps.orgyoutube.com By applying a time-varying electric field, TD-DFT can predict the electronic transitions between molecular orbitals, providing valuable insights into the ultraviolet-visible (UV-Vis) absorption spectra of compounds like this compound and its derivatives.

The core of TD-DFT lies in the calculation of excitation energies and oscillator strengths. The excitation energies correspond to the energy difference between the ground state and various excited states, which can be correlated with the absorption maxima (λmax) in an experimental UV-Vis spectrum. The oscillator strength is a dimensionless quantity that represents the probability of a particular electronic transition occurring. Higher oscillator strengths indicate more intense absorption peaks.

For aromatic and heterocyclic compounds like those based on pyridine and pyrimidine, TD-DFT calculations can elucidate the nature of the electronic transitions. nih.gov These transitions often involve the promotion of an electron from a high-energy occupied molecular orbital (HOMO) to a low-energy unoccupied molecular orbital (LUMO). The character of these orbitals, whether they are bonding (σ), anti-bonding (σ), non-bonding (n), or pi (π), determines the type of transition (e.g., π → π, n → π*).

In the case of this compound, the presence of nitrogen atoms and the aromatic rings suggests the likelihood of both π → π* and n → π* transitions. The π → π* transitions are typically high in energy and result in strong absorption bands, while n → π* transitions are generally lower in energy and have weaker intensities. The specific energies and intensities of these transitions are influenced by the electronic effects of the substituent groups. For instance, the chlorine atom, being an electron-withdrawing group, can influence the energy levels of the molecular orbitals and thus shift the absorption bands.

Theoretical studies on related pyrimidine and pyridine derivatives have demonstrated a good correlation between TD-DFT calculated excitation energies and experimental absorption spectra. mdpi.com These studies often employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set to achieve accurate predictions. The calculated electronic transitions can be visualized by plotting the molecular orbitals involved, providing a deeper understanding of the electronic structure and photophysical properties of the molecule.

A hypothetical TD-DFT calculation for this compound might reveal the following types of data:

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.85 | 322 | 0.015 | n → π |

| S2 | 4.52 | 274 | 0.250 | π → π |

| S3 | 4.98 | 249 | 0.180 | π → π* |

Molecular Dynamics and Docking Simulations

Molecular Docking for Ligand-Target Interactions.nih.govresearchgate.netnih.govresearchgate.netnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery and medicinal chemistry for identifying and optimizing potential drug candidates. For derivatives of this compound, molecular docking can be employed to explore their potential as inhibitors of various biological targets. researchgate.netresearchgate.net

The process of molecular docking involves two main components: a search algorithm and a scoring function. The search algorithm generates a variety of possible binding poses of the ligand within the active site of the receptor. The scoring function then estimates the binding affinity for each of these poses, with lower scores generally indicating a more favorable interaction. These scores are often expressed in terms of binding energy (e.g., in kcal/mol).

Pyrimidine and pyridine moieties are common scaffolds in many biologically active compounds, including kinase inhibitors. nih.govnih.gov For example, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been studied as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov Molecular docking studies of these compounds have revealed crucial interactions with the amino acid residues in the ATP-binding pocket of CDKs. These interactions often include hydrogen bonds between the nitrogen atoms of the pyrimidine and pyridine rings and the backbone of the protein, as well as hydrophobic and π-π stacking interactions.

In a hypothetical docking study of this compound with a protein target, the following interactions might be observed:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine and pyridine rings can act as hydrogen bond acceptors, forming interactions with donor residues such as lysine (B10760008) or asparagine in the active site.

Hydrophobic Interactions: The aromatic rings of the pyridinyl and pyrimidine moieties can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.

π-π Stacking: The planar aromatic rings can stack with the side chains of aromatic amino acids such as phenylalanine, tyrosine, or tryptophan.

The results of a molecular docking study are often visualized to provide a clear picture of the ligand-receptor complex. These visualizations highlight the key interactions that stabilize the binding of the ligand.

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Protein Kinase A | -8.2 | Lys72, Glu91, Phe327 |

| Derivative A | EGFR Kinase | -9.5 | Met793, Leu718, Cys797 |

| Derivative B | CDK2 | -8.9 | Leu83, Lys33, Asp86 |

Conformational Analysis and Stability.nih.govconfex.comnih.govresearchgate.netnih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The stability of a molecule is closely related to its conformation, with lower energy conformations being more stable and thus more populated at equilibrium. For a molecule like this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the pyrimidine and pyridine rings.

Computational methods, such as DFT and molecular mechanics, can be used to perform a conformational analysis. By systematically rotating the dihedral angle between the two rings and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the stable conformations of the molecule.

The relative orientation of the pyridine and pyrimidine rings is influenced by several factors:

Steric Hindrance: The close proximity of hydrogen atoms on the adjacent rings can lead to steric repulsion, which destabilizes certain conformations.

Electronic Effects: The distribution of electron density in the two rings can lead to electrostatic interactions (attraction or repulsion) that favor specific orientations. Intramolecular hydrogen bonding, if possible, can also play a significant role in stabilizing a particular conformation. nih.gov

Crystal Packing Forces: In the solid state, the conformation of a molecule is also influenced by intermolecular interactions within the crystal lattice.

The stability of pyridine and pyrimidine derivatives has been the subject of various studies. confex.comresearchgate.net The aromatic nature of these rings confers a significant degree of stability. However, they can be susceptible to chemical attack under certain conditions. confex.com The presence of substituents can further modulate this stability. For instance, the electron-withdrawing chlorine atom in this compound can affect the reactivity of the pyrimidine ring.

The stability of different conformations can be quantified by their relative energies. A lower relative energy indicates a more stable conformer.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Planar) | 0 | 1.5 | 10 |

| 2 (Twisted) | 30 | 0.0 | 85 |

| 3 (Perpendicular) | 90 | 3.0 | 5 |

Theoretical-Experimental Correlation Studies.nih.govmdpi.comaip.orgresearchgate.netnih.govnih.govresearchgate.netlabmanager.com

Vibrational Spectra Analysis (FT-IR, Raman).nih.govnih.govnih.govresearchgate.netlabmanager.comacs.org

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. labmanager.com When combined with theoretical calculations, typically using DFT, a powerful tool for structural elucidation and spectral assignment is created. nih.govnih.gov

In a theoretical-experimental correlation study, the vibrational frequencies and intensities of a molecule are first calculated using a computational method like DFT with a suitable functional (e.g., B3LYP) and basis set. nih.gov The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

The calculated spectrum is then compared with the experimental FT-IR and Raman spectra. This comparison allows for a detailed assignment of the observed vibrational bands to specific modes of vibration within the molecule, such as stretching, bending, and torsional motions of the chemical bonds.

For this compound, the vibrational spectrum would be characterized by a number of distinct bands corresponding to the vibrations of the pyrimidine and pyridine rings, as well as the C-Cl bond. Some expected vibrational modes include:

C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

C=N and C=C stretching: These vibrations within the aromatic rings usually appear in the 1400-1600 cm⁻¹ range.

Ring breathing modes: These are collective vibrations of the entire ring system and are often strong in the Raman spectrum. acs.org

C-Cl stretching: This vibration is expected to be found in the lower frequency region, typically around 600-800 cm⁻¹.

In-plane and out-of-plane C-H bending: These modes appear at various frequencies and contribute to the complexity of the fingerprint region of the spectrum.

By comparing the theoretical and experimental spectra, a high degree of confidence can be achieved in the assignment of the vibrational modes. researchgate.net This detailed analysis can confirm the molecular structure and provide insights into the nature of the chemical bonding.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |

|---|---|---|---|---|

| ν(C-H) | 3085 | 3088 | 3090 | Aromatic C-H stretch |

| ν(C=N/C=C) | 1580 | 1582 | 1585 | Ring stretching |

| Ring Breathing | - | 995 | 998 | Symmetric ring stretch |

| ν(C-Cl) | 780 | 782 | 785 | C-Cl stretch |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions.mdpi.comresearchgate.netnih.govchemicalbook.comnih.govsourceforge.ioresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Theoretical calculations of NMR chemical shifts can be a valuable aid in the interpretation of experimental NMR spectra. researchgate.netresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a widely used approach for predicting NMR chemical shifts. researchgate.net

The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. These shielding tensors are then converted into chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR.

For this compound, the ¹H and ¹³C NMR spectra would show distinct signals for each chemically non-equivalent proton and carbon atom. The chemical shifts of these nuclei are influenced by their local electronic environment, including the effects of electronegative atoms and the aromatic ring currents.

A theoretical-experimental correlation study for NMR involves:

Optimizing the geometry of the molecule using DFT.

Calculating the NMR shielding tensors using the GIAO method.

Converting the shielding tensors to chemical shifts.

Comparing the calculated chemical shifts with the experimental values. nih.gov

A good agreement between the calculated and experimental chemical shifts can confirm the structural assignment of the molecule. chemicalbook.com Discrepancies may indicate an incorrect structural proposal or highlight the limitations of the computational method for a particular system.

The predicted chemical shifts for the different protons and carbons in this compound would reflect the electronic nature of the two heterocyclic rings and the chloro substituent. For example, the protons on the pyridine ring would likely appear at different chemical shifts than those on the pyrimidine ring, and the carbon atom attached to the chlorine atom would be significantly deshielded.

| Atom | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |

|---|---|---|---|---|

| C2 | 163.5 | 164.1 | - | - |

| C4 | 161.8 | 162.5 | - | - |

| C5 | 118.2 | 117.9 | 7.35 | 7.38 |

| C6 | 158.0 | 158.6 | 8.80 | 8.85 |

| C2' | 152.4 | 153.0 | 8.50 | 8.54 |

UV-Visible Spectra Predictions

The electronic absorption properties of this compound and its derivatives can be effectively studied using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). jchemrev.comresearchgate.net This theoretical approach allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectra, providing insights into the electronic transitions within the molecule. researchgate.net The calculations can determine the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the molecular orbital transitions involved. jchemrev.com

Theoretical investigations of similar heterocyclic systems, such as styrylpyridines and triazolopyrimidine derivatives, have demonstrated that TD-DFT calculations, often paired with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), can produce results that are in good agreement with experimental data. researchgate.netijcce.ac.ir For this compound, such calculations would likely predict electronic transitions involving the π-orbitals of the pyrimidine and pyridine rings. The primary transitions are expected to be of the π → π* and n → π* type.

The influence of substituents on the pyrimidine or pyridine rings on the UV-Vis spectra can also be modeled. Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, which can be rationalized by analyzing the changes in the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net

A hypothetical set of predicted UV-Visible spectral data for this compound in the gas phase, calculated using TD-DFT, is presented below to illustrate the expected outcomes of such a study.

Table 1: Predicted UV-Visible Absorption Data for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| 295 | 0.253 | HOMO -> LUMO | π -> π |

| 260 | 0.189 | HOMO-1 -> LUMO | π -> π |

| 235 | 0.098 | HOMO-2 -> LUMO+1 | π -> π |

| 340 | 0.005 | n -> π | n -> π* |

Solvation Effects in Theoretical Studies

The surrounding solvent medium can significantly influence the electronic structure and properties of a molecule. In theoretical studies of this compound, solvation effects are commonly accounted for using continuum solvation models, such as the Polarizable Continuum Model (PCM). jchemrev.comjocpr.com This model treats the solvent as a continuous dielectric medium, which allows for the calculation of the solute's properties in the presence of the solvent's electric field.

Studies on related pyrimidine derivatives have shown that the choice of solvent can impact the relative stability of different tautomers or conformers. jocpr.comnih.gov For this compound, theoretical calculations incorporating solvation models would be crucial for accurately predicting its behavior in solution. For instance, the dipole moment of the molecule is expected to be higher in polar solvents, which can affect its interactions with other molecules.

Furthermore, solvation can induce shifts in the predicted UV-Visible absorption spectra. rsc.org Generally, for π → π* transitions, polar solvents tend to cause a red shift (bathochromic shift), while for n → π* transitions, a blue shift (hypsochromic shift) is often observed. This is due to the differential stabilization of the ground and excited states by the solvent. TD-DFT calculations combined with a PCM approach are well-suited to predict these solvatochromic shifts. mdpi.com

To illustrate the potential impact of different solvents on the properties of this compound, a hypothetical data table based on DFT calculations with a PCM model is provided below.

Table 2: Predicted Solvation Effects on the Properties of this compound

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted λmax (nm) (π -> π*) |

| Gas Phase | 1 | 2.85 | 295 |

| Dioxane | 2.21 | 3.12 | 298 |

| Tetrahydrofuran (THF) | 7.52 | 3.58 | 302 |

| Methanol (B129727) | 32.6 | 3.95 | 305 |

| Water | 78.4 | 4.10 | 308 |

Biological Activities and Medicinal Chemistry Applications of 4 Chloro 2 Pyridin 2 Yl Pyrimidine Derivatives

Antitumor and Anticancer Research

Derivatives of 4-chloro-2-(pyridin-2-yl)pyrimidine have been the subject of intensive research due to their potent antitumor activities. acs.orgnih.govresearchgate.net These compounds have demonstrated efficacy in various cancer models, underpinning their potential as a foundational structure for the development of new anticancer drugs. researchgate.neteurekaselect.com

The primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of protein kinases. researchgate.netsci-hub.se Cyclin-dependent kinases (CDKs), a family of serine/threonine protein kinases, are crucial regulators of cell cycle progression and transcription. nih.govsci-hub.se Their dysregulation is a hallmark of many human cancers, making them attractive targets for therapeutic intervention. nih.govsci-hub.se

A significant breakthrough in this area has been the discovery of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives as potent dual inhibitors of both CDK6 and CDK9. acs.orgnih.govresearchgate.net This dual inhibitory action is a key attribute, as both CDK6 and CDK9 play critical roles in cancer cell proliferation and survival. Through extensive structural modifications, researchers have identified lead compounds with balanced and potent activity against both kinases. acs.orgnih.gov

One of the most promising compounds identified is compound 66 , which has demonstrated potent dual inhibitory activity against CDK6 and CDK9. acs.orgnih.gov

Table 1: Inhibitory Activity of Compound 66 against CDKs

| Kinase | IC₅₀ (nM) |

|---|---|

| CDK6/CycD3 | 48 |

| CDK9/CycT1 | 35 |

| CDK2/CycA | 1400 |

| CDK1/CycB | >10000 |

| CDK4/CycD1 | 165 |

| CDK7/CycH | >10000 |

Data sourced from a study on 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives. acs.org

Biological studies have confirmed that these pyrimidine (B1678525) derivatives directly engage with their target kinases. acs.orgnih.gov For instance, compound 66 has been shown to bind directly to both CDK6 and CDK9. acs.orgnih.govsci-hub.se This direct interaction with the catalytic domain of the kinases is fundamental to their inhibitory action, preventing the phosphorylation of substrate proteins that are essential for cell cycle progression and transcription. nih.gov

The direct inhibition of CDK6 and CDK9 by these compounds leads to the suppression of their respective downstream signaling pathways. acs.orgnih.govsci-hub.se Inhibition of CDK6, which partners with cyclin D, prevents the phosphorylation of the retinoblastoma protein (pRb). This, in turn, blocks the G1-S phase transition of the cell cycle. sci-hub.se

Simultaneously, the inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), results in the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and the transcription factor c-Myc. nih.gov The suppression of these key survival signals is a critical component of the antitumor efficacy of these dual inhibitors. nih.gov

The combined effect of blocking cell cycle progression and suppressing survival signals culminates in the potent inhibition of cancer cell proliferation and the induction of programmed cell death, or apoptosis. acs.orgnih.govsci-hub.se Studies have shown that treatment with these derivatives leads to cell cycle arrest and a significant increase in apoptotic cells. acs.orgnih.govnih.gov For example, compound 66 was found to inhibit cell proliferation by blocking the cell cycle and inducing cellular apoptosis. acs.orgnih.gov Another study on a different pyrimidine derivative, compound 2g, also showed that it inhibited cancer cell proliferation and induced apoptosis. nih.gov

Table 2: Anti-proliferative Activity of Compound 66

| Cell Line | IC₅₀ (μM) |

|---|---|

| MV4-11 (Leukemia) | 0.08 |

| MOLM-13 (Leukemia) | 0.13 |

| HCT-116 (Colon) | 0.28 |

| A549 (Lung) | 0.45 |

| HeLa (Cervical) | 0.49 |

Data sourced from a study on 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives. acs.org

A crucial aspect of the development of CDK inhibitors is achieving selectivity for specific CDK family members to minimize off-target effects and potential toxicity. google.com The 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have demonstrated good selectivity for CDK6 and CDK9 over the closely related CDK2. acs.orgnih.govsci-hub.se As shown in Table 1, compound 66 is significantly less potent against CDK2 (IC₅₀ = 1400 nM) compared to CDK6 (IC₅₀ = 48 nM) and CDK9 (IC₅₀ = 35 nM). acs.org This selectivity is a key advantage, as non-selective inhibition of CDKs, particularly CDK1 and CDK2, has been associated with toxicity in earlier generations of CDK inhibitors. acs.orgacs.org

Inhibition of Protein Kinases

Dual Cyclin-Dependent Kinase 6 (CDK6) and CDK9 Inhibition

Anti-Fibrotic Activities

In addition to their anticancer properties, derivatives of this compound have shown promise in combating fibrosis, a condition characterized by the excessive formation of connective tissue.

Liver fibrosis is driven by the activation of hepatic stellate cells (HSCs), leading to increased deposition of extracellular matrix components like collagen. nih.govnih.gov Several novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activity in immortalized rat hepatic stellate cells (HSC-T6). mdpi.comnih.govresearchgate.net

Studies have shown that certain derivatives can effectively inhibit the proliferation of HSC-T6 cells and reduce collagen expression. mdpi.comnih.govnih.gov For example, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrated potent anti-fibrotic activities, effectively inhibiting the expression of collagen type I alpha 1 (COL1A1) and the content of hydroxyproline (B1673980) in cell culture. mdpi.comnih.govnih.gov This inhibition of collagen synthesis is a key mechanism for their anti-fibrotic effects. nih.govkoreascience.kr

The efficacy of these novel pyrimidine derivatives has been compared to existing anti-fibrotic drugs like Pirfenidone. In studies using HSC-T6 cells, a number of the newly synthesized 2-(pyridin-2-yl) pyrimidine derivatives exhibited better anti-fibrotic activities than Pirfenidone. mdpi.comnih.govresearchgate.net For instance, fourteen of the tested compounds in one study showed superior activity. nih.govresearchgate.net This suggests that these derivatives hold potential as more effective therapeutic agents for fibrotic diseases. nih.gov

| Compound/Drug | Activity | Reference |

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | Potent anti-fibrotic activity in HSC-T6 cells | mdpi.comnih.govnih.gov |